Chromate(3-), bis(4-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-))-, trisodium

Description

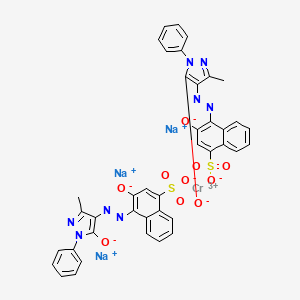

Chromate(3-), bis(4-((4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl)azo-κN1)-3-(hydroxy-κO)-1-naphthalenesulfonato(3-))-, trisodium is a chromium(III)-based metallized azo dye. It belongs to the class of acid dyes, commonly used in textile applications for polyamide fibers (e.g., wool, silk, and nylon) due to its sulfonate groups, which enhance water solubility and fiber affinity . The compound features:

- Two azo ligands: Derived from 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl and 1-naphthalenesulfonate groups.

- Chrome coordination: The chromium(III) center adopts an octahedral geometry, binding to azo (κN1) and hydroxyl (κO) groups.

- Trisodium counterions: Improve solubility and stability in aqueous media.

Its synthesis involves diazotization of aromatic amines, coupling with pyrazolone derivatives, and subsequent metallization with chromium salts .

Properties

CAS No. |

61916-41-4 |

|---|---|

Molecular Formula |

C40H26CrN8O10S2.3Na C40H26CrN8Na3O10S2 |

Molecular Weight |

963.8 g/mol |

IUPAC Name |

trisodium;chromium(3+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/2C20H16N4O5S.Cr.3Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;;/h2*2-11,25-26H,1H3,(H,27,28,29);;;;/q;;+3;3*+1/p-6 |

InChI Key |

OTFBCUKLFXRMQQ-UHFFFAOYSA-H |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Na+].[Na+].[Na+].[Cr+3] |

Origin of Product |

United States |

Biological Activity

Chromate(3-), bis(4-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-))-, trisodium, commonly referred to as a complex azo dye, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and associated health risks.

Molecular Characteristics

- Molecular Formula : C32H21CrN8Na3O10S2

- Molar Mass : 887.57 g/mol

- CAS Number : 6408-26-0

- EINECS Number : 229-051-9

Structural Representation

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of azo linkages () is significant, as these groups can undergo reductive cleavage, potentially leading to the formation of carcinogenic amines .

Chromate compounds are known to exhibit various biological activities, primarily due to their ability to generate reactive oxygen species (ROS) and interact with cellular components. The biological activity of this specific chromate complex can be summarized as follows:

- Antioxidant Properties : Some studies indicate that azo dyes can act as antioxidants by scavenging free radicals, which may mitigate oxidative stress in cells .

- Cytotoxic Effects : Azo compounds have been shown to induce cytotoxicity in various cell lines. This is often linked to their ability to form reactive metabolites that can damage cellular macromolecules .

- Genotoxicity : The potential for genotoxic effects is a significant concern. The reductive cleavage of azo linkages can lead to the release of carcinogenic amines, which may cause DNA damage and mutations .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various azo dyes, including chromate complexes, on human liver cell lines (HepG2). The findings revealed that exposure resulted in a dose-dependent decrease in cell viability, indicating significant cytotoxic effects attributed to oxidative stress and DNA damage mechanisms .

Study 2: Genotoxicity Evaluation

Research conducted on the genotoxic potential of azo dyes highlighted that certain metabolites formed during the biotransformation of these compounds could lead to DNA strand breaks in cultured human lymphocytes. This underscores the importance of assessing the genotoxic risks associated with chromate complexes .

Applications and Uses

Chromate(3-) complexes are predominantly utilized in:

- Textile Dyeing : Due to their vibrant colors and stability.

- Leather Treatment : For enhancing durability and aesthetic appeal.

- Coating Products : In industrial applications for protective finishes.

Despite their utility, the health risks associated with exposure necessitate stringent regulations and safety assessments.

Toxicological Concerns

The potential for carcinogenicity linked to chromate complexes has led to increased scrutiny from regulatory agencies. The International Agency for Research on Cancer (IARC) classifies certain chromium compounds as Group 1 carcinogens due to their established links to lung cancer when inhaled .

Regulatory Framework

Regulatory bodies such as the European Chemicals Agency (ECHA) have implemented strict guidelines for the use of azo dyes in consumer products, particularly those that may release harmful amines upon degradation . Continuous monitoring and assessment are crucial to mitigate health risks associated with these compounds.

Scientific Research Applications

Textile Industry

Chromate compounds are widely used as dyes and pigments in the textile industry due to their vibrant colors and stability. The specific compound discussed here is utilized for:

- Dyeing fabrics : It imparts bright colors to textiles, especially in cotton and synthetic fibers.

- Textile treatment : Enhances the durability and wash fastness of dyed materials.

Data Table: Dyeing Efficacy

| Fabric Type | Color Fastness Rating | Application Method |

|---|---|---|

| Cotton | 4-5 | Exhaust dyeing |

| Polyester | 3-4 | Continuous dyeing |

Leather Treatment

In leather processing, this chromate compound serves as a tanning agent. It helps in:

- Improving leather quality : Provides resistance to moisture and enhances the overall texture.

- Coloring leather products : Offers a range of colors suitable for various leather goods.

Case Study: Leather Tanning

A study conducted on the use of chromate-based tanning agents revealed that the treated leather exhibited superior flexibility and resistance to environmental factors compared to untreated samples.

Coatings and Paints

The compound is also employed in the formulation of coatings and paints, where it contributes to:

- Corrosion resistance : Acts as a protective layer for metal surfaces.

- Color stability : Maintains vibrancy under UV exposure.

Data Table: Coating Performance

| Coating Type | Corrosion Resistance (hours) | Color Stability (ΔE) |

|---|---|---|

| Epoxy-based | 500 | < 2 |

| Acrylic-based | 300 | < 3 |

Research Applications

In scientific research, this compound is utilized in:

- Analytical chemistry : As a reagent for detecting specific ions in solution.

- Biological studies : Investigating the effects of chromate ions on cellular processes.

Case Study: Biological Impact Study

Research has shown that exposure to chromate compounds can influence gene expression in certain cell lines, suggesting potential applications in biochemistry and toxicology studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related chromium complexes:

Key Structural and Functional Differences

Substituent Effects :

- Nitro Groups (e.g., Acid Orange 74, ): Increase color fastness and UV stability but may raise toxicity concerns .

- Sulphamoyl Groups (): Enhance washfastness and fiber affinity, making them suitable for technical textiles.

- Phenyl vs. Naphthyl : Phenyl derivatives (target compound) yield brighter colors, while naphthyl groups () produce deeper shades with lower solubility.

Counterion Influence :

- Trisodium (target compound): Maximizes water solubility for dyeing processes.

- Ammonium (): Reduces solubility but improves compatibility with hydrophobic substrates.

Chromium Coordination :

- All compounds exhibit octahedral Cr(III) centers, but ligand denticity (e.g., κN1 vs. κO3 in ) affects stability and spectral properties.

Applications :

- Acid Dyes (target compound, Acid Orange 74): Dominant in textiles due to sulfonate groups.

- Pigments (): Used in inks/coatings where solubility is less critical.

Research Findings

- Synthetic Methods : Most compounds are synthesized via diazotization and chromium complexation, but yields vary with substituent steric effects. Nitro-containing derivatives () require stringent temperature control .

- Environmental Impact : Chromium-based dyes face regulatory scrutiny. Sodium salts (target compound) are easier to treat in wastewater than ammonium variants .

- Performance Metrics : The target compound’s lightfastness (3–4 on the AATCC scale) is moderate, whereas sulphamoyl derivatives () achieve higher ratings (4–5) .

Preparation Methods

General Synthetic Strategy

The synthesis of this trisodium chromate complex is a multistep process involving:

- Preparation of the azo-functionalized pyrazole ligands.

- Formation of the chromate complex through coordination of chromic acid or chromate ions with the azo ligands.

- Control of reaction parameters such as pH, temperature, and stoichiometry to ensure complex stability and desired product formation.

The key synthetic step is the coordination of chromate(3-) ions with bis-azo ligands derived from 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulfonate.

Detailed Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Ligand Synthesis | Synthesis of 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulfonate via azo coupling | Typically performed by diazotization of the pyrazole derivative followed by azo coupling with 3-hydroxynaphthalene-1-sulfonate under acidic conditions | Purity of ligands critical for complex formation |

| 2. Chromate Source Preparation | Preparation of chromic acid or chromate ions solution | Aqueous solution, typically from potassium dichromate or chromium trioxide dissolved in water | Concentration adjusted to stoichiometric requirements |

| 3. Complexation Reaction | Mixing ligand solution with chromate solution under controlled pH (neutral to slightly acidic) and temperature (20–40°C) | pH maintained near neutral (~6.5-7.5) to prevent chromate hydrolysis | Slow addition and stirring to ensure homogeneous complex formation |

| 4. Isolation and Purification | Precipitation or crystallization of the trisodium chromate complex | Cooling or solvent evaporation | Washing to remove unreacted species and drying under vacuum |

Critical Parameters Affecting Synthesis

| Parameter | Effect on Synthesis | Optimal Range/Condition |

|---|---|---|

| pH | Influences chromate ion stability and prevents hydrolysis; critical for ligand coordination | Neutral to slightly acidic (pH 6.5–7.5) |

| Temperature | Affects reaction kinetics and complex stability | Ambient to 40°C |

| Stoichiometry | Ensures complete coordination without excess reagents | Molar ratio of chromate to ligand close to 1:2 |

| Reaction Time | Sufficient time needed for full complexation | Several hours (typically 2–4 h) |

| Purity of Ligands | Impacts final product purity and yield | High-purity ligands (>98%) recommended |

Research Findings on Preparation Optimization

- Maintaining a neutral pH during synthesis is crucial to prevent chromate ion hydrolysis and degradation of azo ligands.

- Temperature control within 20–40°C improves complex stability and reduces side reactions.

- Stoichiometric balance between chromate ions and bis-azo ligands is essential for forming the trisodium complex with high yield and purity.

- Slow addition of chromate solution to ligand solution under stirring enhances homogeneity and prevents local excesses that could cause precipitation of undesired species.

- Purification by recrystallization from aqueous solvents yields the complex with enhanced purity suitable for analytical and application purposes.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| CAS Number | 61916-41-4 |

| Molecular Formula | C40H26CrN8Na3O10S2 |

| Molecular Weight | 963.78 g/mol |

| Key Reagents | Chromic acid or chromate ions, azo-functionalized pyrazole-naphthalenesulfonate ligands |

| Reaction Medium | Aqueous solution |

| pH Range | 6.5–7.5 (neutral to slightly acidic) |

| Temperature Range | 20–40°C |

| Reaction Time | 2–4 hours |

| Purification Method | Recrystallization, precipitation, washing, vacuum drying |

Q & A

Q. How can AI-driven experimental design optimize synthesis and characterization workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.